Propyl {[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
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Overview
Description
PROPYL 2-{[3-CYANO-4-(2,4-DICHLOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound with a unique structure that includes cyano, dichlorophenyl, and tetrahydropyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 2-{[3-CYANO-4-(2,4-DICHLOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenylacetonitrile with a suitable pyridine derivative under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include stringent quality control measures to maintain the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
PROPYL 2-{[3-CYANO-4-(2,4-DICHLOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano and dichlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
PROPYL 2-{[3-CYANO-4-(2,4-DICHLOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of PROPYL 2-{[3-CYANO-4-(2,4-DICHLOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The cyano and dichlorophenyl groups may interact with enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenylacetonitrile: Shares the dichlorophenyl group but lacks the pyridinyl and sulfanyl groups.
Tetrahydropyridine derivatives: Similar in structure but may have different substituents.
Uniqueness
PROPYL 2-{[3-CYANO-4-(2,4-DICHLOROPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H16Cl2N2O3S |
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Molecular Weight |
399.3 g/mol |
IUPAC Name |
propyl 2-[[5-cyano-4-(2,4-dichlorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
InChI |
InChI=1S/C17H16Cl2N2O3S/c1-2-5-24-16(23)9-25-17-13(8-20)12(7-15(22)21-17)11-4-3-10(18)6-14(11)19/h3-4,6,12H,2,5,7,9H2,1H3,(H,21,22) |
InChI Key |
MKLJQIQTNOJTIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CSC1=C(C(CC(=O)N1)C2=C(C=C(C=C2)Cl)Cl)C#N |
Origin of Product |
United States |
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